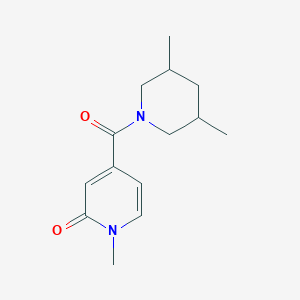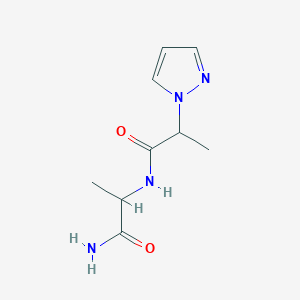![molecular formula C10H17N3O B7553636 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine, also known as MIM-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Mecanismo De Acción
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine acts as a selective inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis. By inhibiting the MDM2-p53 interaction, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine stabilizes p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to have potent anti-cancer activity in vitro and in vivo. In cancer cells, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine induces apoptosis by activating the p53 pathway, leading to cell cycle arrest and DNA damage. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine in lab experiments is its selectivity for the MDM2-p53 interaction, which reduces the risk of off-target effects. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine is its poor solubility in aqueous solutions, which may require the use of organic solvents. In addition, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine may have limited effectiveness in certain types of cancer that have developed resistance to the p53 pathway.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the exploration of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine's potential applications in other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine with other therapies, such as immunotherapy and targeted therapy, may enhance its anti-cancer activity. Finally, the development of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine as a therapeutic agent for human use will require further preclinical and clinical studies to establish its safety and efficacy.
Métodos De Síntesis
The synthesis of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine involves a multi-step process that begins with the reaction of 2-methylimidazole with 1,4-dibromobutane to form 2-(2-bromoethyl)-1-methylimidazole. This intermediate is then reacted with morpholine to produce 4-[2-(2-methylimidazol-1-yl)ethyl]morpholine. The final product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been studied extensively for its potential applications in cancer research. The protein-protein interaction between MDM2 and p53 is disrupted in many types of cancer, leading to the degradation of p53 and the promotion of tumor growth. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to inhibit this interaction, resulting in the stabilization of p53 and the induction of apoptosis in cancer cells. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has also been studied for its potential applications in neurodegenerative diseases, as the MDM2-p53 pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-(2-methylimidazol-1-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10-11-2-3-13(10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLSJWKVGCPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)